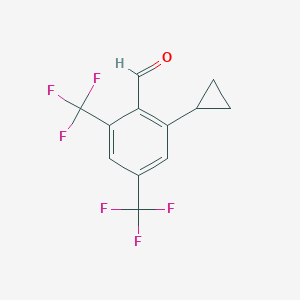
2-Cyclopropyl-4,6-bis-trifluoromethyl-benzaldehyde
Cat. No. B8389332
M. Wt: 282.18 g/mol
InChI Key: VTHZKNZBVJNNNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08080541B2
Procedure details


Crude 2-cyclopropyl-4,6-bis-trifluoromethyl-benzaldehyde (intermediate AM, 1.01 g, 3.58 mmol) was dissolved in 8.5 mL tert-butylalcohol and 4.5 mL 2-methyl-2-butene. At 0° C. a solution of sodium chlorite (340 mg, 3.76 mmol) and sodium dihydrogenphosphat (451 mg, 3.76 mmol) in 3 mL water was added. The reaction mixture was stirred at room temperature overnight. The solvents were evaporated off. The residue was taken up in 1N NaOH and extracted twice with tert-butyl methyl ether. The aqueous phase was adjusted to pH 2 by addition of 25% HCl and extracted twice with tert-butyl methyl ether. The combined organic phases were dried on sodium sulfate, filtered and evaporated. The crude material, off-white solid (1.01 g, 54%) was used without further purification.
Quantity
1.01 g
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
[CH:1]1([C:4]2[CH:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:9]=[C:8]([C:16]([F:19])([F:18])[F:17])[C:5]=2[CH:6]=[O:7])[CH2:3][CH2:2]1.Cl([O-])=[O:21].[Na+].P([O-])(O)(O)=O.[Na+]>C(O)(C)(C)C.CC(=CC)C.O>[CH:1]1([C:4]2[CH:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:9]=[C:8]([C:16]([F:17])([F:18])[F:19])[C:5]=2[C:6]([OH:21])=[O:7])[CH2:3][CH2:2]1 |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.01 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)C1=C(C=O)C(=CC(=C1)C(F)(F)F)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
8.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
340 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
451 mg
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(O)(O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
4.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(C)=CC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvents were evaporated off
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with tert-butyl methyl ether
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The aqueous phase was adjusted to pH 2 by addition of 25% HCl
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with tert-butyl methyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined organic phases were dried on sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude material, off-white solid (1.01 g, 54%) was used without further purification
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(CC1)C1=C(C(=O)O)C(=CC(=C1)C(F)(F)F)C(F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
